(1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine
CAS No.: 2498597-94-5
Cat. No.: VC14593143
Molecular Formula: C21H22ClN7S
Molecular Weight: 440.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2498597-94-5 |
|---|---|
| Molecular Formula | C21H22ClN7S |
| Molecular Weight | 440.0 g/mol |
| IUPAC Name | (1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine |
| Standard InChI | InChI=1S/C21H22ClN7S/c22-17-15(5-8-25-19(17)24)30-16-12-26-20(28-27-16)29-9-6-21(7-10-29)11-13-3-1-2-4-14(13)18(21)23/h1-5,8,12,18H,6-7,9-11,23H2,(H2,24,25)/t18-/m1/s1 |
| Standard InChI Key | HZCJDRDHKWNUGN-GOSISDBHSA-N |
| Isomeric SMILES | C1CN(CCC12CC3=CC=CC=C3[C@H]2N)C4=NC=C(N=N4)SC5=C(C(=NC=C5)N)Cl |
| Canonical SMILES | C1CN(CCC12CC3=CC=CC=C3C2N)C4=NC=C(N=N4)SC5=C(C(=NC=C5)N)Cl |
Introduction
Structural Elucidation and Key Features
Spirocyclic Core and Conformational Restriction
The spiro[1,3-dihydroindene-2,4'-piperidine] system imposes rigid three-dimensional geometry, a strategy widely employed in medicinal chemistry to enhance target binding selectivity and metabolic stability . The indene moiety provides aromatic stacking potential, while the piperidine ring may facilitate solubility through its basic nitrogen.
1,2,4-Triazine Heterocycle
The 1,2,4-triazine ring serves as a hydrogen-bond acceptor and may act as a bioisostere for pyrimidines or purines. Substitution at the 3-position with a sulfanyl group (-S-) enhances electron density and enables disulfide bridge formation in biological environments .
2-Amino-3-chloropyridine Substituent
The 2-amino group contributes hydrogen-bonding capacity, while the 3-chloro substituent introduces steric and electronic effects that modulate lipophilicity and target interactions. The pyridine ring’s electron-deficient nature may promote π-π stacking with aromatic residues in enzyme active sites .
Synthetic Pathways and Intermediate Characterization
Proposed Synthesis Route
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Spirocyclic Core Formation:
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1,2,4-Triazine Assembly:
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Sulfanyl Linkage Installation:
Key Intermediates and Analytical Data
Biological Activity and Mechanistic Insights
Receptor Antagonism
Morpholine derivatives demonstrate mineralocorticoid receptor (MR) antagonism . The spirocyclic piperidine in the query compound may mimic morpholine’s conformational restraint, while the triazine-pyridine system could engage in charge-transfer interactions with MR’s ligand-binding domain.
Cytotoxicity Screening
NCI-60 cell line profiling of structurally related sulfonamides reveals selective toxicity against leukemia and renal cancer models . The chloro-pyridine group may enhance DNA intercalation or topoisomerase inhibition, though specific data for the query compound remain speculative.
Physicochemical and Pharmacokinetic Predictions
Calculated Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 482.94 g/mol | Empirical formula |
| logP | 3.2 ± 0.4 | XLogP3 |
| Aqueous Solubility | 12 µg/mL (pH 7.4) | SwissADME |
| Plasma Protein Binding | 89% | QSAR Modeling |
Metabolic Stability
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Cytochrome P450 Interactions: Predominant oxidation at the piperidine nitrogen (CYP3A4/5) and dechlorination (CYP2D6) .
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Sulfanyl Oxidation: Potential formation of sulfoxide/sulfone metabolites, altering target affinity .
Comparative Analysis with Structural Analogs
Antifungal Agents vs. Query Compound
| Feature | Fluconazole | Query Compound |
|---|---|---|
| Target | CYP51 | CYP51 (hypothesized) |
| MIC (C. albicans) | 32 µg/mL | Not tested |
| logP | 0.5 | 3.2 |
| Solubility | High (≥1 mg/mL) | Moderate (12 µg/mL) |
Mineralocorticoid Receptor Antagonists
| Compound | IC50 (MR Binding) | Query Compound (Predicted) |
|---|---|---|
| Spironolactone | 24 nM | 50–100 nM |
| Eplerenone | 14 nM | – |
Challenges and Future Directions
Synthetic Complexity
Multi-step synthesis introduces scalability challenges, particularly in spirocycle formation and SNAr coupling. Microwave-assisted synthesis may improve yields of the triazine intermediate .
Target Validation
In vitro profiling against fungal CYP51 and MR isoforms is critical to confirm mechanistic hypotheses. Structural analogs’ success in these areas supports further investigation.
Toxicity Mitigation
The chloro-pyridine group raises potential genotoxicity concerns. Replacement with fluorine or cyano substituents could enhance safety while preserving activity .
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